Pigment Yellow 147
Overview
Description
Mechanism of Action
Target of Action
Cromophtal Yellow AGR, also known as Pigment Yellow 147, is primarily used as a color pigment in various industries . Its primary targets are the materials it is applied to, such as plastics, coatings, and other substrates .
Mode of Action
Cromophtal Yellow AGR is an organic pigment based on disazo condensation . It imparts color to the materials it is applied to by absorbing certain wavelengths of light and reflecting others . The reflected light is what we perceive as the pigment’s color.
Biochemical Pathways
Instead, its function is based on the physical properties of light absorption and reflection .
Result of Action
The primary result of Cromophtal Yellow AGR’s action is the coloration of the materials it is applied to. It provides a highly transparent green shade yellow with high saturation and low haze . It is especially recommended for high performance outdoor applications, particularly in PVC and PP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cromophtal Yellow AGR. For instance, it exhibits excellent weather resistance in polyolefins, with outstanding retention of gloss and mechanical properties in PP . It is also resistant to warping in HDPE injection molding . These properties make it suitable for both indoor and outdoor applications .
Biochemical Analysis
Biochemical Properties
Cromophtal Yellow AGR is primarily used as a colorant in various applications, including printing inks, plastics, fibers, and coatings . It is particularly suitable for polystyrene due to its heat stability up to 300°C
Molecular Mechanism
As a pigment, it is primarily used for its color properties rather than its biochemical interactions
Temporal Effects in Laboratory Settings
Cromophtal Yellow AGR is known for its stability and resistance to degradation, making it suitable for various applications, including high-temperature treatments up to 300°C . Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment Yellow 147 is synthesized through a multi-step process involving the condensation of anthraquinone derivatives. The primary synthetic route involves the reaction of 1-aminoanthraquinone with 1,3,5-triazine derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then filtered, washed, and dried to obtain the final pigment powder. The industrial process emphasizes efficiency and cost-effectiveness while maintaining high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pigment Yellow 147 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pigment into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like chlorosulfonic acid and nitric acid are employed under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
Pigment Yellow 147 has a wide range of scientific research applications:
Chemistry: Used as a standard pigment in colorimetric studies and as a model compound in organic synthesis research.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Widely used in the production of plastics, coatings, inks, and textiles due to its excellent stability and color properties .
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 14: An azo pigment with similar applications but different chemical structure and properties.
Pigment Yellow 24: Another yellow pigment with distinct lightfastness and heat stability characteristics.
Pigment Yellow 108: Known for its high tinting strength and excellent dispersion properties.
Uniqueness of Pigment Yellow 147
This compound stands out due to its superior lightfastness and heat stability compared to other yellow pigments. Its anthraquinone-based structure provides enhanced resistance to chemical and environmental degradation, making it a preferred choice in applications requiring long-term durability .
Properties
IUPAC Name |
1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIFQPPFCHUSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052083 | |
Record name | Pigment Yellow 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4118-16-5 | |
Record name | Pigment Yellow 147 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4118-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Yellow 147 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pigment Yellow 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT YELLOW 147 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ3G1P1NFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do different solvents influence the crystal structure of C.I. Pigment Yellow 147, and what are the implications for its properties?
A: Research using X-ray diffraction reveals that the choice of solvent significantly impacts the crystallization of C.I. This compound []. For instance, using nitrobenzene as the solvent results in larger diffraction peaks in the 2θ range of 23-28° compared to using o-dichlorobenzene []. This difference suggests variations in crystallite size and arrangement within the pigment structure. These structural changes can directly influence crucial pigment properties like color strength, hue, and lightfastness.
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